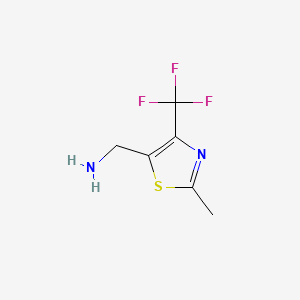

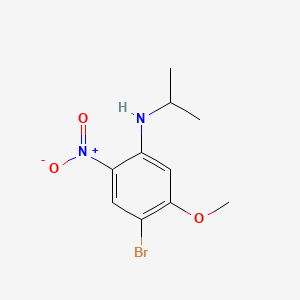

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline (BP-MNA) is an organic compound that has been studied extensively in the field of organic chemistry. BP-MNA is a brominated nitroaniline, which is a type of nitrogen-containing heterocyclic compound. BP-MNA has been used in a variety of scientific research applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as a reagent in organic synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for BP-MNA research.

Wissenschaftliche Forschungsanwendungen

Nitration of Derivatives : Hertog, Ammers, and Schukking (2010) explored the directive influence of the N‐oxide group during the nitration of pyridine N‐oxide derivatives. They found that nitration of certain pyridine N-oxides yielded specific nitro compounds, a finding relevant to the understanding of chemical reactions involving compounds like 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline (Hertog, Ammers, & Schukking, 2010).

Synthesis Methodologies : Li Zi-ying (2008) developed a novel method for the synthesis of 2-bromo-4-nitrophenol, starting with a similar compound, 2-methoxy-5-nitroaniline. This research contributes to the field of chemical synthesis, providing insights into creating derivatives of nitroaniline compounds (Li Zi-ying, 2008).

Nucleophilic Displacements : Kulkarni et al. (1987) studied nucleophilic displacements of imidazoles, finding that bromo- and iodo-imidazoles, activated by an adjacent nitro substituent, undergo significant nucleophilic displacement with methoxide. This research is important for understanding the reactivity of similar structures in compounds like 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline (Kulkarni et al., 1987).

Crystal Structures : Chauvière, Jaud, and Rameau (1995) examined the crystal structures of certain bromo-nitroimidazoles obtained by nucleophilic substitution. This study contributes to the understanding of the structural aspects of bromo-nitro compounds, which is crucial for the development of materials and pharmaceuticals (Chauvière, Jaud, & Rameau, 1995).

Regioselectivity in Photosubstitution : Cantos, Marquet, and Moreno-Mañas (1987) studied the regioselectivity of nucleophilic aromatic photosubstitution, using 4-nitroveratrole and n-hexylamine, leading to insights about the formation of isomeric anilines. This has implications for the photochemical behavior of related nitroaniline compounds (Cantos, Marquet, & Moreno-Mañas, 1987).

Eigenschaften

IUPAC Name |

4-bromo-5-methoxy-2-nitro-N-propan-2-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-6(2)12-8-5-10(16-3)7(11)4-9(8)13(14)15/h4-6,12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYSUFDDFZNLLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716634 |

Source

|

| Record name | 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330750-43-0 |

Source

|

| Record name | 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)

![2-[3-(N-Methylaminocarbonyl)phenyl]phenol](/img/structure/B567303.png)

![4-Fluoro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B567308.png)